4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The brominated pyridine and pyrazole intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired compound.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Coupling Reactions: Palladium catalysts, Suzuki or Stille coupling reagents
Amidation: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products Formed
Substituted Derivatives: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidized and Reduced Forms: Formation of various oxidation states and reduced forms of the compound.
Scientific Research Applications
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-pyridyl-1H-pyrazole-5-carboxamide
- 5-Bromo-2-pyridyl-1-methyl-1H-pyrazole-4-carboxamide
- 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
4-BROMO-N-(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the specific positioning of the bromine atoms and the combination of the pyridine and pyrazole rings
Properties
IUPAC Name |
4-bromo-N-(5-bromopyridin-2-yl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N4O/c1-16-9(7(12)5-14-16)10(17)15-8-3-2-6(11)4-13-8/h2-5H,1H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUMNUDFSPJIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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